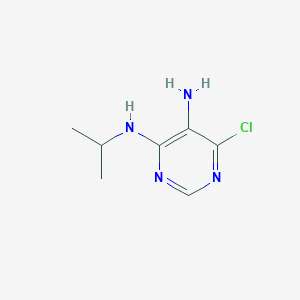

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHSQBMRCOGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428060 | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-82-9 | |

| Record name | 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

This compound is a substituted pyrimidine derivative that has emerged as a crucial building block in the synthesis of complex heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] This specific diamine derivative, featuring a reactive chlorine atom and strategically positioned amino groups, offers multiple points for chemical modification, making it an invaluable intermediate for drug discovery and development.[2][3]

Its primary significance lies in its role as a precursor to fused heterocyclic systems, particularly purine and pteridine analogues, which are central to the development of kinase inhibitors. Janus kinases (JAKs), for instance, are key targets in the treatment of inflammatory and autoimmune diseases, and pyrimidine-diamine derivatives have been instrumental in designing potent and selective inhibitors for this enzyme class.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important molecule.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18202-82-9 | [2] |

| Molecular Formula | C₇H₁₁ClN₄ | [5] |

| Molecular Weight | 186.64 g/mol | [5] |

| Appearance | Off-white to white powder or solid | [6] |

| Melting Point | Not consistently reported; related compounds melt with decomposition. | [7] |

| Solubility | Soluble in DMSO and Methanol (small amounts). Low water solubility. | [6][7] |

| pKa (Predicted) | 2.39 ± 0.10 | [7] |

| XLogP3 (Predicted) | 0.9 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

PART 2: Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Primary Synthetic Route: Nucleophilic Substitution

The most direct and commonly employed method involves the selective nucleophilic substitution of a precursor, 6-chloropyrimidine-4,5-diamine, with isopropylamine.[2]

Causality Behind Experimental Choices:

-

Selective Substitution: The reaction preferentially occurs at the N4 position. This selectivity is governed by electronic factors; the chlorine atom at position 6 deactivates the ring, making direct substitution at the amino groups the more favorable pathway.[2]

-

Solvent and Temperature: The reaction is typically conducted in an alcohol solvent, such as ethanol, under reflux conditions (e.g., 80°C). Ethanol serves as a good solvent for the reactants and facilitates the reaction kinetics without promoting significant side reactions that might occur at higher temperatures.[2]

-

Stoichiometry: An excess of isopropylamine is used to drive the reaction to completion and minimize the formation of undesired side products.

-

Combine 6-chloropyrimidine-4,5-diamine (1.0 equivalent) and excess isopropylamine (3–5 equivalents) in anhydrous ethanol in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 80°C) under an inert nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

-

Purify the resulting crude solid by recrystallization from hot water or ethanol to yield the final product.[2]

Alternative Synthetic Pathways

-

Reductive Amination Approach: An alternative route begins with a nitropyrimidine precursor, such as 4-nitro-6-chloropyrimidin-5-amine. This multi-step process involves the reduction of the nitro group at the C5 position to an amine, typically using iron powder and ammonium chloride, followed by the alkylation of the N4 amine with an isopropyl source.[2][9] While more complex, this method allows for sequential functionalization.

-

Industrial Scale Methods: Patent literature often describes routes starting from more fundamental building blocks like ethyl cyanoacetate, proceeding through cyclization, chlorination with reagents like phosphorus oxychloride (POCl₃), and subsequent amination steps.[2][10][11] These methods are generally higher yielding but involve more complex procedures suitable for larger-scale production.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Considerations |

| Nucleophilic Substitution | 6-Chloropyrimidine-4,5-diamine | Isopropylamine, Ethanol | 45–60% | 95–98% | Most direct route, good purity, moderate yield.[2] |

| Reductive Amination | 4-Nitro-6-chloropyrimidin-5-amine | Fe/NH₄Cl, Isopropyl bromide | 33–54% | 85–90% | Multi-step; requires nitro intermediate; offers synthetic flexibility.[2] |

| Patent Route (from acyclic) | Ethyl cyanoacetate | POCl₃, Isopropylamine | 70–75% | >98% | High yield and purity; complex, multi-step process.[2] |

Synthetic Workflow Visualization

Caption: Workflow for Nucleophilic Substitution Synthesis.

PART 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound is derived from its distinct reactive sites, which allow for predictable and versatile chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is the primary site for nucleophilic attack. It can be readily displaced by a wide range of nucleophiles, including other amines, thiols, and alkoxides. This reaction is fundamental to building molecular complexity from this core scaffold.[1][2]

-

Cyclization via Vicinal Diamines: The adjacent amino groups at the C4 and C5 positions are a classic precursor for constructing fused five- or six-membered rings. Reaction with appropriate one-carbon or two-carbon synthons (e.g., formic acid, aldehydes, or α-dicarbonyls) can lead to the formation of purines, pteridines, and other medicinally relevant heterocyclic systems.

-

Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is amenable to modern cross-coupling reactions. For instance, a Suzuki-Miyaura reaction with an arylboronic acid can be used to form a C-C bond, attaching a new aryl group at the C6 position.[1] This opens a vast chemical space for derivatization.

-

N-Functionalization: The secondary amine at N4 and the primary amine at N5 can undergo further reactions such as acylation or alkylation, although controlling selectivity can be a challenge.

Diagram of Key Reactivity Pathways

Caption: Major reaction pathways for derivatization.

PART 4: Spectral Data Insights (Predicted)

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Isopropyl Group (CH): A septet or multiplet is expected around δ 4.0-4.5 ppm.

-

Isopropyl Group (CH₃): A doublet is expected around δ 1.2-1.4 ppm, integrating to 6 protons.

-

Amine Protons (NH, NH₂): These protons will likely appear as broad singlets and their chemical shift can vary significantly (δ 4.5-7.0 ppm) depending on the solvent, concentration, and temperature. The N4-H may show coupling to the isopropyl CH proton.

-

Pyrimidine Ring Proton (C2-H): A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Pyrimidine Ring Carbons: Aromatic carbons will appear in the δ 140-160 ppm range. The carbon bearing the chlorine (C6) would be distinct from the others.

-

Isopropyl Group (CH): Expected around δ 45-50 ppm.

-

Isopropyl Group (CH₃): Expected around δ 20-25 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 186.

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at M+ (m/z 186) and an M+2 peak (m/z 188) in an approximate 3:1 ratio of intensity.

-

PART 5: Safety, Handling, and Storage

Based on Safety Data Sheets (SDS) for the compound and its close analogues, proper laboratory procedures are essential.[6][16][17][18][19]

-

Hazard Identification:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][16]

-

Skin: Wash off immediately with plenty of soap and water.[6][16]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6][16]

-

Ingestion: Rinse mouth and call a physician or poison control center.[6]

-

-

Storage:

Conclusion

This compound is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern drug discovery. Its capacity for selective derivatization through nucleophilic substitution, cyclization, and cross-coupling reactions makes it a powerful platform for generating diverse molecular libraries. For researchers in medicinal chemistry, particularly those focused on kinase inhibitors and other targeted therapies, a comprehensive understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

6-Chloro-4,5-diaminopyrimidine | C4H5ClN4. (n.d.). BuyersGuideChem. Retrieved January 13, 2026, from [Link]

-

SAFETY DATA SHEET. (2014, November 13). Fisher Scientific. Retrieved January 13, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). HIMEDIA. Retrieved January 13, 2026, from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021, March 3). ACS Omega. Retrieved January 13, 2026, from [Link]

-

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019, April 15). PubMed. Retrieved January 13, 2026, from [Link]

-

Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved January 13, 2026, from [Link]

-

6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7. (n.d.). BIOSYNCE. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 13, 2026, from [Link]

-

6-Chloro-N4-propylpyrimidine-4,5-diamine. (n.d.). Lead Sciences. Retrieved January 13, 2026, from [Link]

-

6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 13, 2026, from [Link]

-

(PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.

-

6-chloro-n4-methylpyrimidine-4,5-diamine (C5H7ClN4). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]

-

6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. (n.d.). Ottokemi. Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences [lead-sciences.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. biosynce.com [biosynce.com]

- 8. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine|lookchem [lookchem.com]

- 9. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. epfl.ch [epfl.ch]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.fi [fishersci.fi]

- 19. himediadownloads.com [himediadownloads.com]

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of a Functionalized Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents and essential biological molecules.[1] Its inherent ability to engage with biological targets through hydrogen bonding and other non-covalent interactions makes it a cornerstone of drug design.[1] Within this vast chemical space, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine emerges not as an end-product, but as a highly versatile intermediate, offering a strategic platform for the synthesis of complex, biologically active compounds.

This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect its molecular architecture, illuminate robust synthetic pathways, detail comprehensive characterization protocols, and discuss its strategic application as a building block in the quest for novel therapeutics. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Molecular Identity and Physicochemical Properties

The structural uniqueness of this compound lies in its specific arrangement of functional groups, which dictates its reactivity and utility. The chlorine atom at the C6 position is a key reactive handle, susceptible to nucleophilic aromatic substitution, while the diamino groups at C4 and C5 provide sites for further derivatization.[1] The N4-isopropyl group introduces distinct steric and electronic properties compared to its methyl or ethyl analogs, influencing solubility, crystal packing, and target engagement of its downstream derivatives.[2]

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound and its parent diamine, providing a comparative baseline for experimental design.

| Property | This compound | 6-Chloro-4,5-diaminopyrimidine (Parent) | Reference |

| CAS Number | 18202-82-9 | 4316-98-7 | [2][3] |

| Molecular Formula | C₇H₁₁ClN₄ | C₄H₅ClN₄ | [3][4] |

| Molecular Weight | 186.64 g/mol | 144.56 g/mol | [3][4] |

| Appearance | Off-white to solid powder | Solid | [5][6] |

| Solubility | DMSO (small amount), Methanol (small amount) | DMSO (small amount), Methanol (small amount) | [6] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | 2-8°C, under inert gas | [4][6] |

| Melting Point | Not specified | 252 °C (decomposed) | [6] |

| Boiling Point (Predicted) | Not specified | 336.7±37.0 °C at 760 mmHg | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The protocols below are presented with mechanistic justifications to empower researchers in optimizing their experimental designs.

Pathway 1: Direct Nucleophilic Substitution (Preferred Method)

This is the most direct and commonly employed route, leveraging the reactivity of a pre-formed diamine pyrimidine.

Principle: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine-bearing carbon for attack. Isopropylamine acts as the nucleophile, displacing a chlorine atom. However, starting with 6-chloropyrimidine-4,5-diamine, the substitution selectively occurs at the N4-amine position.[2] This selectivity is governed by the electronic environment; the chlorine at C6 deactivates the adjacent positions, favoring reaction at the more nucleophilic amino group.[2]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrimidine-4,5-diamine (1.0 equivalent) in anhydrous ethanol.

-

Reagent Addition: Add excess isopropylamine (3.0-5.0 equivalents) to the suspension. The use of excess amine drives the reaction to completion and can act as a base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess amine.

-

Purification: The resulting crude solid can be purified by recrystallization from hot water or ethanol to yield the final product.[2] Expected yields typically range from 45-60%.[2]

Pathway 2: Reductive Amination of a Nitropyrimidine Precursor

This alternative two-step approach offers a different strategic entry point, particularly if the nitropyrimidine precursor is more readily available.

Principle: This pathway first introduces the C5 amino group via reduction of a nitro group, followed by alkylation at the N4 position. The reduction of the nitro group is a classic transformation, often achieved with reducing agents like iron powder in the presence of an acid catalyst like ammonium chloride.[2] This method is effective and avoids the use of more hazardous or expensive catalysts.[2] The subsequent alkylation must be carefully controlled to ensure regioselectivity at the N4 position.[2]

Experimental Protocol:

-

Reduction Step:

-

Combine 4-nitro-6-chloropyrimidin-5-amine (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.5 eq) in a 4:1 mixture of ethanol and water.

-

Heat the mixture to 100°C for 4 hours.[2] The reaction progress can be monitored by the disappearance of the yellow starting material.

-

Filter the hot reaction mixture through celite to remove the iron salts and concentrate the filtrate to obtain the crude 6-chloropyrimidine-4,5-diamine.

-

-

Alkylation Step:

-

Dissolve the crude diamine from the previous step in a suitable solvent like DMF.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add isopropyl bromide (1.1 eq) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated.

-

Purify the final product via column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: Standard workflow for the purification and characterization of the title compound.

Spectroscopic and Chromatographic Data

While specific spectra for the title compound are not publicly available, data can be reliably predicted based on its structure and published data for analogous compounds.

| Analysis Technique | Expected Results and Interpretation |

| ¹H NMR | - Isopropyl CH: A septet or multiplet around 4.0-4.5 ppm. - Isopropyl CH₃: A doublet around 1.2-1.4 ppm. - NH₂ (C5): A broad singlet, chemical shift can vary. - NH (N4): A broad singlet or doublet, may exchange with D₂O. - Aromatic CH: A singlet around 7.5-8.0 ppm. |

| ¹³C NMR | Expected aromatic carbon signals in the 110-160 ppm range. The isopropyl carbons would appear in the aliphatic region (CH ~45-50 ppm, CH₃ ~20-25 ppm). Data for a related compound showed C-2, C-5, and C-6 resonating at regions of 164.6, 118.5, and 155.4 ppm, respectively. [7] |

| Mass Spec (ESI+) | The primary ion observed should be the protonated molecular ion [M+H]⁺ at m/z ≈ 187.6. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₁ClN₄ with a mass error of < 5 ppm. |

| HPLC/UPLC | A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) should show a single major peak, allowing for quantification of purity. |

Applications in Medicinal Chemistry

This compound is primarily valued as a chemical intermediate. Its strategic utility stems from the differential reactivity of its functional groups.

-

C6-Chloro Group: This is the most versatile position. The chlorine atom serves as an excellent leaving group for SNAr reactions, allowing for the introduction of various carbon, oxygen, sulfur, and nitrogen nucleophiles. [1]This is a common strategy for building kinase inhibitors, where this position often interacts with the hinge region of the enzyme. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this site to introduce aryl, heteroaryl, or complex amine functionalities. [7][8]* C5-Amino Group: This primary amine can be used as a handle for further derivatization. It can be acylated, alkylated, or used as a key component in the formation of fused heterocyclic systems (e.g., purines, pteridines).

-

N4-Isopropylamino Group: The isopropyl group itself provides a specific steric and lipophilic profile. In structure-activity relationship (SAR) studies, comparing an isopropyl derivative to methyl, ethyl, or cyclopropyl analogs can provide critical insights into the steric tolerance of a binding pocket. [2][4][9] The compound serves as a key building block for synthesizing libraries of substituted pyrimidines for screening against various biological targets, including but not limited to protein kinases, viruses, and bacteria. [7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound and its precursors is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally related compounds.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed. [5][10][11]* Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][11][12]* Appearance: Off-white powder solid. [5] Protocol for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13]Ensure that eyewash stations and safety showers are readily accessible. [13]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 standards. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing. [10]Inspect gloves before use. [10] * Respiratory Protection: If dust is generated, use a NIOSH/OSHA-approved respirator.

-

-

Handling Practices: Avoid breathing dust. [12]Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke in the work area. [5]Avoid dust formation and sources of ignition. [13] First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if symptoms persist. [5][12]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention. [5][10]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [5][12]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [5] Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5][10]Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability. [4][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][12]

Conclusion and Future Outlook

This compound represents a quintessential example of a strategic molecular building block. Its value is not in its intrinsic biological activity but in the potential it unlocks. The well-defined reactivity of its functional groups provides a reliable and versatile platform for the synthesis of diverse chemical libraries aimed at discovering next-generation therapeutics. As researchers continue to explore the chemical space around the pyrimidine core, the demand for well-characterized and readily accessible intermediates like this will only grow. Future research will likely focus on developing more efficient, scalable, and greener synthetic routes and expanding the catalogue of derivatives to probe an even wider range of biological targets.

References

- Benchchem. (n.d.). This compound.

- Fisher Scientific. (2014). Safety Data Sheet for 2,4-Pyrimidinediamine, 6-chloro-.

- Fisher Scientific. (2014). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.

- Fisher Scientific. (2009). Safety Data Sheet for 4,5-Diaminopyrimidine.

- CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine.

- BIOSYNCE. (n.d.). 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7.

- BLDpharm. (n.d.). 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine.

- Benchchem. (n.d.). 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

- NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-.

- Lead Sciences. (n.d.). 6-Chloro-N4-propylpyrimidine-4,5-diamine.

- Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.

- Benchchem. (n.d.). 6-Chloro-n4-methylpyrimidine-2,4-diamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 4. 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences [lead-sciences.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 195252-62-1|6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]

- 10. fishersci.fi [fishersci.fi]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Executive Summary

6-Chloro-N4-isopropylpyrimidine-4,5-diamine is a key heterocyclic intermediate, primarily utilized as a precursor in the synthesis of purine analogs and other complex molecules with significant pharmacological potential. Its structural arrangement, featuring a reactive chlorine atom and two distinct amino groups, makes it a versatile building block in drug discovery and development. This guide provides a detailed examination of the most efficient and reliable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore a primary synthesis route involving the selective N-isopropylation of a diamine precursor and discuss alternative strategies, offering researchers and development professionals a comprehensive resource for producing this valuable intermediate with high purity and yield.

Introduction: A Strategic Intermediate

The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The specific substitution pattern of this compound makes it an ideal starting point for constructing more elaborate molecular architectures. The chlorine atom at the C6 position serves as a convenient handle for subsequent cross-coupling reactions or nucleophilic substitutions, while the diamino groups at C4 and C5 are poised for cyclization reactions to form fused ring systems, such as purines.

Chemical Identity and Properties

A clear understanding of the target compound's physical and chemical properties is essential for its synthesis, purification, and handling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 18202-82-9 |

| Molecular Formula | C₇H₁₁ClN₄ |

| Molecular Weight | 186.65 g/mol |

| Appearance | Off-white to light brown solid (typical) |

| Solubility | Soluble in methanol, ethanol; limited solubility in water |

Significance in Drug Development

The primary value of this diamine lies in its role as a precursor to substituted purines. Purines are fundamental components of DNA and RNA and are integral to cellular signaling and energy metabolism.[1][2] Synthetic analogs that mimic natural purines can act as antagonists or inhibitors of key enzymes, leading to therapeutic effects. The N4-isopropyl group, in particular, can confer specific steric and electronic properties to the final molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis reveals a straightforward and efficient synthetic strategy. The target molecule can be disconnected at the N4-isopropyl bond, pointing to a precursor, 6-chloropyrimidine-4,5-diamine , and an isopropyl source. This precursor, in turn, can be derived from a more readily available starting material, 5-amino-4,6-dichloropyrimidine . This multi-step approach is favored due to the high selectivity and reliability of each transformation.

This analysis leads to a robust two-step primary synthesis pathway, which will be the focus of this guide:

-

Amination: Synthesis of the key intermediate, 6-chloropyrimidine-4,5-diamine, from 5-amino-4,6-dichloropyrimidine.

-

Reductive Amination: Selective introduction of the isopropyl group onto the N4-position of the diamine intermediate.

The Primary Synthesis Pathway: A Detailed Walkthrough

This pathway is selected for its high efficiency, use of readily available reagents, and predictable outcomes. Each step is designed to be a self-validating system with clear endpoints.

Step 1: Synthesis of 6-Chloropyrimidine-4,5-diamine

The initial step involves a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of 5-amino-4,6-dichloropyrimidine is more electrophilic and sterically accessible than the chlorine at C6, allowing for a regioselective reaction with ammonia.

This protocol is adapted from established procedures for analogous pyrimidine syntheses.[3]

-

Vessel Preparation: To a high-pressure sealed reaction tube, add 5-amino-4,6-dichloropyrimidine (1.0 eq) and isopropanol (10 mL per gram of starting material).

-

Reagent Addition: Cool the solution in an ice bath (-10 to 0°C). Carefully add liquid ammonia (approx. 3.0-5.0 eq) to the cold solution.

-

Expert Insight: The use of excess ammonia drives the reaction to completion. Pre-cooling is a critical safety measure to control the vapor pressure of the ammonia.

-

-

Reaction: Securely seal the reaction tube. Place it behind a blast shield and heat the mixture at 120-130°C for 3-4 hours. The internal pressure will increase significantly; ensure the vessel is rated for such conditions.

-

Work-up and Isolation: Cool the vessel to room temperature and then chill in an ice bath before opening. The product typically precipitates from the solution upon cooling.

-

Purification: Filter the resulting solid, wash with a small amount of cold isopropanol, and dry in vacuo to yield the desired 6-chloropyrimidine-4,5-diamine. The product is often of sufficient purity for the next step without further purification.

| Parameter | Specification | Rationale |

| Starting Material | 5-Amino-4,6-dichloropyrimidine | Commercially available precursor with correctly positioned functional groups. |

| Reagent | Liquid or Concentrated Aqueous Ammonia | Acts as the nucleophile to displace one chlorine atom. |

| Solvent | Isopropanol | Good solvent for the starting material and facilitates the reaction. |

| Temperature | 130°C | Provides the necessary activation energy for the SNAr reaction.[3] |

| Reaction Time | 3 hours | Sufficient time to ensure complete conversion.[3] |

Step 2: Selective N4-Isopropylation via Reductive Amination

This is the key transformation to install the N4-isopropyl group. Reductive amination is a highly efficient and selective method that proceeds in two stages: the formation of an imine/iminium ion intermediate between the amine and a ketone (acetone), followed by its immediate reduction.

-

Regioselectivity: The N4-amino group is generally more nucleophilic and less sterically hindered than the N5-amino group, which is positioned between two substituents (the C6-chloro and the N4-amino group). This inherent difference directs the initial reaction with acetone preferentially to the N4 position.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for iminium ions than other hydrides like sodium borohydride, and it is effective under weakly acidic conditions which help to catalyze imine formation without causing unwanted side reactions.

-

Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyrimidine-4,5-diamine (1.0 eq) and a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Imine Formation: Add acetone (1.5-2.0 eq) followed by glacial acetic acid (1.1 eq). The acid acts as a catalyst for imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes.

-

Trustworthiness Check: The portion-wise addition of the hydride is crucial to control any exotherm and potential gas evolution, ensuring a safe and controlled reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture will effervesce as the excess acid and hydride are neutralized.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Alternative Synthesis Pathway: A Nitropyrimidine Approach

An alternative, albeit longer, route involves the reduction of a nitro group precursor.[4] This method can be useful if the starting nitropyrimidine is more readily accessible than the corresponding dichloropyrimidine.

Methodology Overview

-

Step A: Selective Amination: 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of isopropylamine. The strong electron-withdrawing effect of the nitro group activates the chlorine atoms towards nucleophilic substitution, allowing the reaction to proceed under mild conditions.[5]

-

Step B: Nitro Group Reduction: The resulting 6-chloro-N-isopropyl-5-nitropyrimidin-4-amine is then subjected to reduction. Common reagents for this transformation include iron powder with ammonium chloride in an ethanol/water mixture or catalytic hydrogenation (H₂/Pd-C).[4]

While this route is effective, it involves an additional step and the handling of potentially energetic nitro compounds, making the primary pathway discussed in Section 3.0 generally more favorable for its directness and operational simplicity.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 5-amino-4,6-dichloropyrimidine. This pathway, involving a selective nucleophilic amination followed by a regioselective reductive amination, is robust, scalable, and relies on well-understood chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently produce this critical building block for the advancement of medicinal chemistry programs.

References

-

Biochemistry Den. Synthesis of Purine RiboNucleotides. [Link]

-

Microbe Notes. (2022-08-15). Purine Synthesis. [Link]

-

Surendranath College. PURINE SYNTHESIS. [Link]

-

Wikipedia. Purine. [Link]

-

Slideshare. Biosynthesis of purine. [Link]

-

PrepChem.com. Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a key heterocyclic intermediate in contemporary drug discovery. With the CAS Number 18202-82-9 , this pyrimidine derivative serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds, most notably in the realm of kinase inhibitors. This document delves into its chemical identity, synthesis protocols, physicochemical properties, and safety considerations. Furthermore, it explores the compound's application in the development of targeted therapeutics, supported by detailed experimental procedures and mechanistic insights. The guide is intended to be a practical resource for researchers engaged in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and actionable protocols.

Introduction and Chemical Identity

This compound is a substituted pyrimidine that has garnered significant interest within the medicinal chemistry community. Its structure, featuring a reactive chlorine atom and strategically positioned amino groups, makes it an ideal starting material for building complex molecular architectures. The pyrimidine core is a well-established "privileged scaffold" in drug design, known for its ability to mimic the purine bases of DNA and RNA and to form crucial hydrogen bond interactions with biological targets. The isopropyl substituent on the N4-amino group can provide steric bulk and influence the compound's solubility and metabolic stability, offering a point of modulation for pharmacokinetic properties.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 18202-82-9 |

| Molecular Formula | C₇H₁₁ClN₄ |

| Molecular Weight | 186.64 g/mol [1] |

| IUPAC Name | 6-chloro-N⁴-isopropylpyrimidine-4,5-diamine |

| Synonyms | 6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two prevalent methods are detailed below, each with its own mechanistic rationale.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly employed method for the synthesis of the title compound. It involves the selective reaction of a 4,5-diaminopyrimidine precursor with an isopropylating agent.

Workflow Diagram: Nucleophilic Aromatic Substitution

Sources

6-Chloro-N4-isopropylpyrimidine-4,5-diamine IUPAC name

An In-Depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will delve into the precise construction of its IUPAC name, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and explore its applications as a molecular scaffold in drug discovery.

Chemical Identity and IUPAC Nomenclature

The formal name, This compound , is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is key to unambiguously identifying the molecular architecture.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 18202-82-9[1] |

| Molecular Formula | C₇H₁₁ClN₄ |

| Molecular Weight | 186.64 g/mol [2] |

| Canonical SMILES | CC(C)NC1=NC=C(C(=N1)N)Cl |

The name is deconstructed as follows, based on the principles of substitutive nomenclature for heterocyclic systems.[3][4]

Caption: Workflow for the synthesis of the title compound via SNAr.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established methodologies for the synthesis of N-substituted pyrimidines. [1]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyrimidine-4,5-diamine (1.0 equivalent) and anhydrous ethanol.

-

Addition of Reagent : Add excess isopropylamine (3.0–5.0 equivalents) to the suspension. The use of excess nucleophile serves to drive the reaction to completion.

-

Reaction Execution : Place the flask under an inert nitrogen atmosphere and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the final product with a purity typically ranging from 45–60%. [1]

Mechanistic Rationale

The selectivity of the substitution at the N4 position over the N5 position is governed by electronic effects. The chlorine atom at position 6 exerts an electron-withdrawing influence that activates the C4 position for nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is eliminated to restore aromaticity.

An alternative, though less direct, synthetic route involves the reductive amination of a nitropyrimidine precursor, such as 4-nitro-6-chloropyrimidin-5-amine. [1]This multi-step process first reduces the nitro group to an amine and is then followed by alkylation.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. This compound serves primarily as a versatile chemical building block for the synthesis of more complex, biologically active molecules. [1][5]

-

Scaffold for Kinase Inhibitors : The 2,4-diaminopyrimidine and 4,5-diaminopyrimidine cores are well-established "privileged scaffolds" for targeting the ATP-binding site of protein kinases. The amino groups can form critical hydrogen bonds with the kinase hinge region, while substituents at other positions can be modified to achieve potency and selectivity.

-

Intermediate for Fused Heterocycles : The vicinal diamine functionality at the C4 and C5 positions is ideal for constructing fused heterocyclic systems, such as purines and pteridines, which are themselves important pharmacophores.

-

Structure-Activity Relationship (SAR) Studies : This compound and its analogs are valuable tools for SAR exploration. [1]The isopropyl group provides specific steric and electronic properties that can be compared against other N-alkyl or N-aryl analogs (e.g., methyl, ethyl, cyclopropyl) to probe the binding pocket of a biological target. [1][2][6] While specific biological data for this exact molecule is limited in public literature, its structural similarity to components of known bioactive compounds suggests its utility in developing novel inhibitors for various therapeutic areas, including oncology and inflammatory diseases. [7]

Conclusion

This compound is a precisely defined chemical entity whose IUPAC name reflects its complex structure in a systematic manner. Its synthesis is readily achievable through standard organic chemistry techniques, primarily nucleophilic aromatic substitution. The true value of this compound lies in its role as a versatile intermediate, providing a robust scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and other areas of drug discovery.

References

-

Wikipedia. (2023). Pyrimidine. Wikipedia. Retrieved from [Link]

-

Lead Sciences. (n.d.). 6-Chloro-N4-propylpyrimidine-4,5-diamine. Lead Sciences. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. Chemistry Stack Exchange. Retrieved from [Link]

-

IUPAC. (2025). pyrimidine bases (P04958). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

LookChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. LookChem. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7. BIOSYNCE. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 3.2: Overview of the IUPAC Naming Strategy. Chemistry LibreTexts. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Retrieved from [Link]

-

ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences [lead-sciences.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biosynce.com [biosynce.com]

- 6. 195252-62-1|6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

An In-depth Technical Guide to 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrimidine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a reactive chlorine atom, an isopropyl group, and two vicinal amino groups on a pyrimidine core, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] Pyrimidine diamines are known to exhibit a wide range of biological activities, and this compound provides a strategic scaffold for developing novel therapeutic agents.[2] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, handling, and applications for researchers and drug development professionals.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. The following identifiers and structural representations define this compound.

Chemical Structure

The structure consists of a central pyrimidine ring functionalized with a chlorine atom at position 6, an amino group at position 5, and an isopropylamino group at position 4.

Caption: Chemical structure of this compound.

Compound Identifiers

A summary of key identifiers for this compound is provided below. Note that while a specific CAS number for the N4-isopropyl variant (18202-82-9) is cited in some sources, other related structures are also frequently referenced in chemical literature.[1] For clarity, identifiers for closely related parent structures are also included.

| Identifier | Value | Source |

| IUPAC Name | This compound | BenchChem[1] |

| CAS Number | 18202-82-9 | BenchChem[1] |

| Molecular Formula | C₇H₁₁ClN₄ | Lead Sciences[3] |

| Molecular Weight | 186.64 g/mol | Lead Sciences[3] |

| Synonyms | Not commonly available | |

| Parent CAS (6-Chloro-4,5-diaminopyrimidine) | 4316-98-7 | NIST[4], BIOSYNCE[5] |

| Parent Formula (C₄H₅ClN₄) | C₄H₅ClN₄ | NIST[4] |

| Parent Mol. Weight (C₄H₅ClN₄) | 144.56 g/mol | NIST[4], Fisher Scientific[6] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, its storage requirements, and its potential applications.

Physical Properties

Data for the specific N4-isopropyl derivative is limited; therefore, properties of the parent compound, 6-Chloro-4,5-diaminopyrimidine, are often used as a proxy for estimation.

| Property | Value | Source |

| Appearance | Off-white to solid powder | Fisher Scientific[7], BIOSYNCE[5] |

| Melting Point | 252 °C (decomposes) (for parent compound) | BIOSYNCE[5] |

| Boiling Point | 336.7 ± 37.0 °C at 760 mmHg (for parent compound) | BIOSYNCE[5] |

| Solubility | Low water solubility; Soluble in DMSO and Methanol (small amounts) | Fisher Scientific[7], BIOSYNCE[5] |

| Density | 1.6 ± 0.1 g/cm³ (for parent compound) | BIOSYNCE[5] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

Stability : The compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

-

Reactivity Profile : The chlorine atom at the C6 position is susceptible to nucleophilic substitution, a cornerstone reaction for functionalizing this scaffold. The electron-withdrawing nature of the pyrimidine ring activates the chlorine for displacement by various nucleophiles. The amino groups can undergo standard amine reactions, such as acylation or alkylation, although their reactivity is modulated by the electronic properties of the heterocyclic ring.

-

Hazardous Reactions : No hazardous polymerization is expected.[8] However, it should be kept away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[6][7]

-

Hazardous Decomposition : Upon thermal decomposition, the compound may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

Synthesis and Purification

Understanding the synthetic pathways to this compound is critical for its availability in research. The most direct method involves the selective nucleophilic substitution of a precursor.

Synthetic Workflow

A common and efficient route is the reaction of 6-chloropyrimidine-4,5-diamine with an isopropylating agent. The presence of two amino groups on the precursor requires careful control of reaction conditions to ensure selective alkylation at the N4 position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Substitution

This protocol is based on analogous syntheses described for similar compounds.[1]

Objective: To synthesize this compound via direct N-alkylation.

Materials:

-

6-Chloropyrimidine-4,5-diamine (1.0 equivalent)

-

Isopropylamine (3-5 equivalents)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas supply

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: Add 6-chloropyrimidine-4,5-diamine (1.0 eq) and anhydrous ethanol to the flask.

-

Addition of Amine: While stirring, add an excess of isopropylamine (3-5 eq) to the suspension. The use of excess amine serves to drive the reaction towards completion and can also act as a base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess isopropylamine.[1]

-

Purification: Purify the resulting crude solid by recrystallization from hot water or ethanol to yield the final product.[1] Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Scientific Research

The utility of this compound stems from its role as a versatile chemical intermediate.

-

Medicinal Chemistry : As a pyrimidine derivative, it is a key building block for synthesizing compounds with potential biological activity.[1] The pyrimidine core is found in numerous pharmaceuticals, and modifications at the chloro and amino positions allow for the creation of diverse molecular libraries to screen for various therapeutic targets, including kinases and other enzymes.[1][9]

-

Organic Synthesis : It serves as a scaffold for constructing more elaborate heterocyclic systems. The chlorine atom can be displaced in Suzuki cross-coupling reactions or other metal-catalyzed processes to form carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility.[9][10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information below is compiled from various safety data sheets (SDS) for the compound and its close analogs.[5][7][11]

Hazard Identification

The compound is classified with several hazards.

| GHS Classification | Hazard Statement | Source |

| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Fisher Scientific[11] |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Fisher Scientific[11] |

| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation | Fisher Scientific[11] |

| STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation | Fisher Scientific[11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with EN166 or equivalent standards.[12]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin contact.[7][13]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[7]

-

-

Hygiene Practices : Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

-

Some related compounds are noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[3][5][8]

First Aid Measures

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][12]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur.[7][11]

-

If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7][13]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[7][11]

References

- This compound | 18202-82-9 | Benchchem. Benchchem.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- 6-Chloro-4,5-diaminopyrimidine CAS 4316-98-7 - BIOSYNCE. BIOSYNCE.

- Pyrimidine, 4,5-diamino-6-chloro- - NIST WebBook. NIST.

- SAFETY D

- 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences. Lead Sciences.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate.

- 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC - NIH.

- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-N4-propylpyrimidine-4,5-diamine - Lead Sciences [lead-sciences.com]

- 4. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 5. biosynce.com [biosynce.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Solubility of 6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Foreword: Navigating the Data Void

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is a critical first step. Solubility, in particular, governs a molecule's behavior from initial high-throughput screening to final formulation. This guide addresses 6-Chloro-N4-isopropylpyrimidine-4,5-diamine, a heterocyclic amine of interest in medicinal chemistry. A comprehensive search of the public domain reveals a conspicuous absence of empirical solubility data for this specific molecule.

This guide, therefore, is structured not as a static repository of known data, but as a dynamic, methodological framework. As a Senior Application Scientist, my objective is to provide you—fellow researchers, scientists, and drug development professionals—with the expertise and self-validating systems necessary to determine the solubility of this compound, and others like it, with scientific rigor. We will explore the predicted physicochemical characteristics that influence solubility and then delve into detailed, field-proven protocols for its empirical determination.

Physicochemical Profile: An Estimation-Based Approach

A molecule's solubility is intrinsically linked to its structural and electronic properties. In the absence of experimental data for this compound, we can infer its likely behavior by examining its constituent parts and data from closely related analogs.

Molecular Structure:

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₁ClN₄

-

Molecular Weight: 186.64 g/mol

-

CAS Number: 18202-82-9

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Predicted Value/Range | Method/Source | Rationale & Implications for Solubility |

| logP (Octanol-Water Partition Coefficient) | ~1.0 - 2.0 | Based on analogs like 6-chloro-N4-methylpyrimidine-4,5-diamine (XlogP: 0.8)[1] and 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (XLogP3: 0.9)[2]. | The isopropyl group increases lipophilicity compared to methyl or dimethyl analogs. A low positive logP suggests a balance between aqueous and lipid solubility, indicating it will likely be sparingly soluble in water but have better solubility in organic solvents. |

| pKa (Acid Dissociation Constant) | Basic pKa: ~2.5 - 4.5 | Based on analogs (e.g., predicted pKa of 2.68 for a cyclopropylmethyl derivative[3]) and computational models (e.g., ACD/Labs, ChemAxon)[4][5][6][7]. | The pyrimidine ring nitrogens and the exocyclic amino groups are basic. The electron-withdrawing chlorine atom reduces the basicity of the ring nitrogens. The primary amine at C5 is expected to be more basic than the N4-isopropylamine. The compound will be protonated and more soluble in acidic aqueous solutions. |

| Melting Point (°C) | Not available (likely >150°C) | Inferred from related pyrimidine diamines. A phenyl analog has a melting point of 81-83°C, but the N-H hydrogen bonding capability of the target compound suggests a higher melting point[8]. | A higher melting point often correlates with lower solubility in a given solvent due to stronger crystal lattice energy that must be overcome. |

| Hydrogen Bonding | 2 Donors (N-H), 4 Acceptors (N) | Structural analysis. | The presence of both hydrogen bond donors and acceptors allows for interactions with protic solvents like water, ethanol, and methanol, which should enhance solubility in these media. |

Safety, Handling, and Storage

-

Hazard Profile: Based on related compounds, this substance should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[9][10][11] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A laboratory coat is mandatory.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][13][14][15]

-

-

Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][16]

Experimental Determination of Solubility

The following protocols provide a robust, multi-tiered approach to characterizing the solubility of this compound. The system is self-validating, beginning with a qualitative assessment to inform the more rigorous quantitative analysis.

Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Logical workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid, semi-quantitative understanding of solubility in a range of common solvents, guiding the selection of solvents for the definitive quantitative study.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane)

-

Small glass vials (e.g., 2 mL) with screw caps

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Label a series of vials, one for each solvent.

-

Sample Addition: Accurately weigh approximately 2 mg of the compound into each vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial. This creates an initial concentration of ~2 mg/mL.

-

Mixing: Cap the vials securely and vortex vigorously for 2 minutes at room temperature.

-

Observation: Visually inspect each vial against a bright light and a dark background.

-

Classification & Recording:

-

Freely Soluble: The solid completely dissolves, yielding a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain. The solution may appear hazy.

-

Insoluble: The majority of the solid remains undissolved.

-

Record the observations in a laboratory notebook. This data will inform the concentration range for the quantitative analysis.

-

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It relies on allowing an excess of the solid to equilibrate with the solvent, after which the concentration of the dissolved compound in the supernatant is measured.

Materials & Equipment:

-

This compound

-

Chosen solvent(s) from Protocol 1

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other chemically compatible material)

-

Volumetric flasks, pipettes, and syringes

Procedure:

Part A: Preparation of Saturated Solution & Equilibration

-

Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg, ensuring undissolved solid will be visible) to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium. Expert Insight: For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached. A preliminary kinetic study can determine the optimal time.

Part B: Sample Collection and Analysis

-

Cessation & Settling: After equilibration, let the vials stand undisturbed at the controlled temperature for at least 1 hour to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration is critical to remove microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of your pre-validated analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A generic starting method for a pyrimidine derivative would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).[17][18] The UV detection wavelength should be set to a λ_max of the compound, which can be determined from a UV scan.

Part C: Data Calculation

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Factors Influencing Solubility: A Mechanistic View

Understanding the interplay of molecular and environmental factors is key to predicting and manipulating solubility.

Caption: Interplay of factors governing solubility.

-

pH: As predicted by its pKa, the solubility of this compound is expected to be highly pH-dependent. In aqueous media below its pKa, the amine groups will be protonated, forming a more polar, and thus more soluble, salt.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this must be determined empirically.

-

Solvent Polarity: The predicted logP suggests that solubility will be poor in non-polar solvents and favored in polar organic solvents. Its hydrogen bonding capacity should make it soluble in protic solvents like ethanol and methanol.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities and dissolution rates. It is crucial to characterize the solid form being used in any solubility study.

Conclusion and Forward Outlook

This guide serves as a comprehensive roadmap for the scientific investigation of the solubility of this compound. While direct solubility data is currently absent from public literature, the provided protocols for qualitative and quantitative determination, grounded in an understanding of the compound's predicted physicochemical properties, empower researchers to generate this critical data with confidence. The methodologies described herein are robust, adhere to industry standards, and are broadly applicable to other novel chemical entities where data is sparse. The generation and publication of such fundamental data are invaluable contributions to the broader scientific community, accelerating the pace of drug discovery and development.

References

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(60). Available at: [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Available at: [Link]

-

El-Sayed, W. A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(10), 16594-16611. Available at: [Link]

-

Antonenko, Y. N., et al. (2021). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. International Journal of Molecular Sciences, 22(17), 9294. Available at: [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. National Center for Biotechnology Information. Retrieved from [Link]

-

Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1729, 465399. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloro-n4-methylpyrimidine-4,5-diamine (C5H7ClN4). Retrieved from [Link]

-

Shi, F., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

Sources